
6-Chloro-2-methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a chloro group, a methyl group, a morpholine ring, and a propoxy group attached to a pyridazinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The initial step involves the formation of the pyridazinone core through the reaction of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Alkylation: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Morpholine Ring Addition: The morpholine ring is incorporated through nucleophilic substitution reactions, where morpholine reacts with the pyridazinone derivative.
Propoxy Group Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propoxy groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-2-methyl-4-(piperidin-4-yl)-5-propoxypyridazin-3(2H)-one: Similar structure but with a piperidine ring instead of a morpholine ring.
6-Chloro-2-methyl-4-(pyrrolidin-4-yl)-5-propoxypyridazin-3(2H)-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in 6-Chloro-2-methyl-4-(morpholin-4-yl)-5-propoxypyridazin-3(2H)-one imparts unique chemical properties, such as increased solubility and specific binding affinity to certain biological targets. This makes it distinct from its analogs with different heterocyclic rings.
Eigenschaften
CAS-Nummer |
61365-91-1 |
|---|---|
Molekularformel |
C12H18ClN3O3 |
Molekulargewicht |
287.74 g/mol |
IUPAC-Name |
6-chloro-2-methyl-4-morpholin-4-yl-5-propoxypyridazin-3-one |
InChI |
InChI=1S/C12H18ClN3O3/c1-3-6-19-10-9(16-4-7-18-8-5-16)12(17)15(2)14-11(10)13/h3-8H2,1-2H3 |
InChI-Schlüssel |
DQPBRKBQMDAUNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=O)N(N=C1Cl)C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



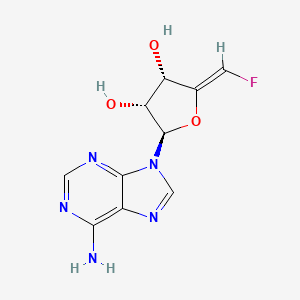


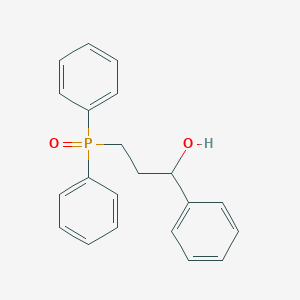
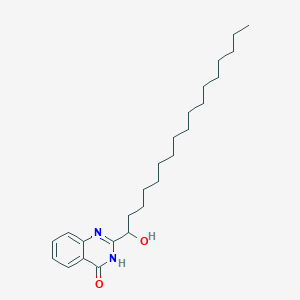

![Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B12914192.png)


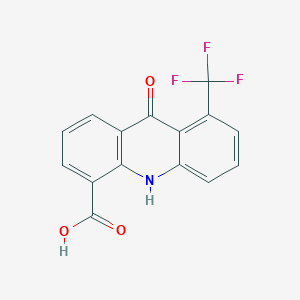
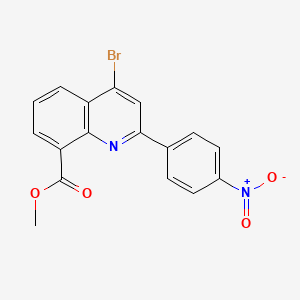
![3-Oxo-5-phenyl-2,3-dihydro-1h-pyrrolo[2,1-a]isoindole-1-carboxylic acid](/img/structure/B12914223.png)

